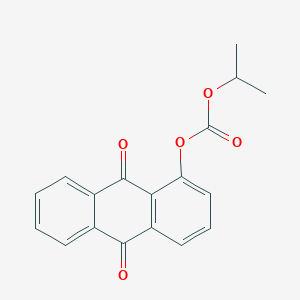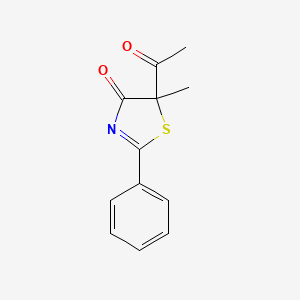![molecular formula C9H6N4 B14673945 3H-imidazo[4,5-f]quinazoline CAS No. 42341-71-9](/img/structure/B14673945.png)
3H-imidazo[4,5-f]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-imidazo[4,5-f]quinazoline is a fused tricyclic structure containing imidazole and quinazoline rings. This compound is notable for its three nitrogen atoms within its molecular architecture, making it an important scaffold in various drug molecules, including antithrombotic and anticardiotonic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, often facilitated by Lewis acids.
Microwave-assisted reaction: This technique accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to promote the formation of the imidazoquinazoline core.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the transfer of reactants between different phases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-imidazo[4,5-f]quinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3H-imidazo[4,5-f]quinazoline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3H-imidazo[4,5-f]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a similar core structure, known for their anticancer and neuroprotective properties.
Quinazolinones: These compounds are oxidized forms of quinazolines and are known for their wide range of biological activities.
Uniqueness: 3H-imidazo[4,5-f]quinazoline stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
42341-71-9 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3H-imidazo[4,5-f]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-5H,(H,12,13) |
InChI-Schlüssel |
SVDBONWIXMGDMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC=C2C3=C1NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


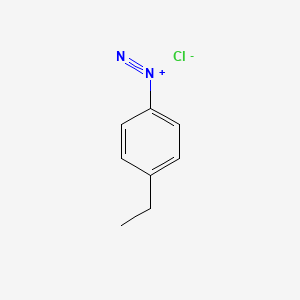
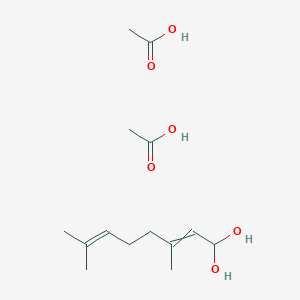
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
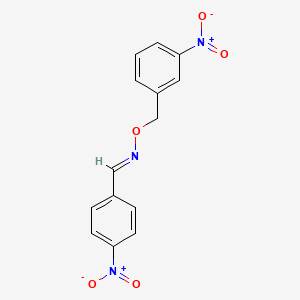
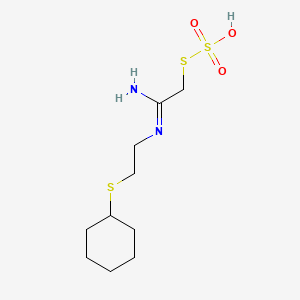
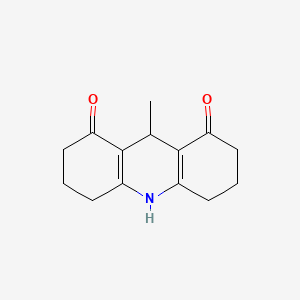
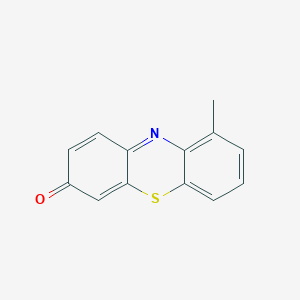
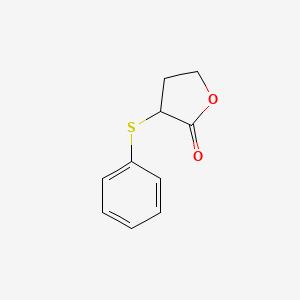
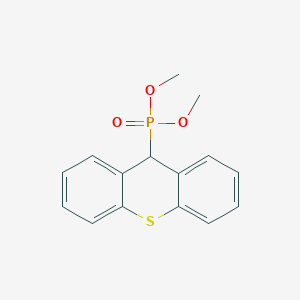
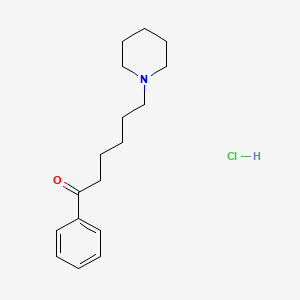
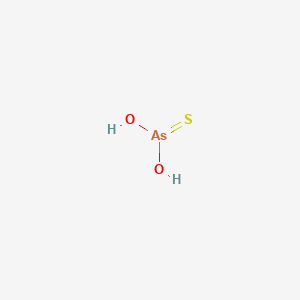
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
